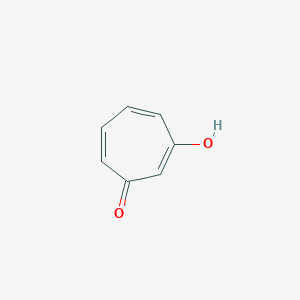

2,4,6-Cycloheptatrien-1-one, 3-hydroxy-

Description

Historical Context and Significance in Non-Benzenoid Aromatic Systems

The concept of aromaticity, traditionally associated with benzene (B151609) and its derivatives, was expanded in the mid-20th century with the exploration of non-benzenoid systems. A pivotal moment in this field was the elucidation of the structure of tropolone (B20159) in 1945 by Michael J. S. Dewar. nih.govitu.edu.tr This discovery opened up a new chapter in organic chemistry, demonstrating that cyclic, planar, conjugated systems with (4n+2) π-electrons, other than the classic six-membered benzene ring, could exhibit aromatic stability.

The first synthesis of 3-hydroxytropone was reported by R. B. Johns, A. W. Johnson, and M. Tišler in 1954 as part of a series of synthetic experiments in the cycloheptatrienone series. rsc.org This work was crucial as it provided access to a less-studied isomer of the tropolone system, allowing for comparative studies and a deeper understanding of the structure-property relationships within this class of non-benzenoid aromatic compounds. The significance of 3-hydroxytropone and its isomers lies in their contribution to the validation and refinement of theories of aromaticity beyond the confines of benzenoid compounds.

Aromaticity and Electronic Structure Considerations

The aromatic character of troponoids, including 3-hydroxytropone, arises from the delocalization of six π-electrons over the seven-membered ring, fulfilling Hückel's rule (where n=1). A key feature of the electronic structure of tropones is the significant contribution of a dipolar resonance form, where the carbonyl oxygen carries a partial negative charge, and the seven-membered ring gains a partial positive charge, forming a stable tropylium-like cation. This charge separation is evidenced by the large dipole moment of tropone (B1200060) (4.17 D) compared to its saturated analog, cycloheptanone (B156872) (3.04 D).

The presence of the hydroxyl group in 3-hydroxytropone further influences its electronic distribution through resonance and inductive effects. While direct comparative studies on the electronic properties of 2-hydroxytropone and 3-hydroxytropone are not extensively documented in readily available literature, the position of the hydroxyl group is expected to subtly alter the electron density distribution within the ring and affect its reactivity and spectroscopic properties.

To facilitate a deeper understanding of its structure, the following tables provide a summary of key spectroscopic data for 3-hydroxytropone.

Table 1: Interactive ¹H NMR Data for 3-Hydroxytropone

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~7.2 | d | ~8.0 |

| H-4 | ~6.9 | dd | ~10.0, ~2.0 |

| H-5 | ~7.1 | m | |

| H-6 | ~7.1 | m | |

| H-7 | ~7.0 | d | ~12.0 |

| -OH | (variable) | br s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented here are approximate values based on typical ranges for similar compounds.

Table 2: Interactive ¹³C NMR Data for 3-Hydroxytropone

| Carbon | Chemical Shift (ppm) |

| C-1 (C=O) | ~180 |

| C-2 | ~135 |

| C-3 (C-OH) | ~155 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~130 |

| C-7 | ~140 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: Interactive IR Spectroscopy Data for 3-Hydroxytropone

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp²) | Stretching | 3000-3100 |

| C=O | Stretching | 1620-1680 |

| C=C | Stretching | 1550-1650 |

Note: The IR absorption bands can be broad and may overlap.

Current Research Landscape and Key Challenges in 3-Hydroxytropone Chemistry

Current research involving hydroxylated troponoids, including 3-hydroxytropone, is often focused on their synthesis and potential biological activities. The development of efficient and selective synthetic routes to access these molecules remains a significant area of investigation. Challenges in this field include controlling the regioselectivity of hydroxylation on the tropone ring and developing methodologies that are both high-yielding and environmentally benign.

Furthermore, the unique electronic and structural features of 3-hydroxytropone make it a target for studies in materials science and as a ligand in coordination chemistry. However, the functionalization of the 3-hydroxytropone core to create more complex derivatives can be challenging due to the inherent reactivity of the tropone ring. Overcoming these synthetic hurdles is a key focus for chemists working in this area. The exploration of the full potential of 3-hydroxytropone in various applications is an ongoing endeavor, with new discoveries continuing to shape our understanding of this important class of non-benzenoid aromatic compounds.

Structure

3D Structure

Properties

CAS No. |

3324-76-3 |

|---|---|

Molecular Formula |

C7H6O2 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

3-hydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O2/c8-6-3-1-2-4-7(9)5-6/h1-5,8H |

InChI Key |

PQNPOOXTHUELOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=O)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxytropone and Its Derivatives

Classical and Early Synthetic Approaches

Early efforts to synthesize 3-hydroxytropone and its analogues were often characterized by multi-step sequences that, while foundational, were sometimes limited in scope and efficiency. These classical approaches laid the groundwork for the development of more sophisticated methods.

Decarboxylation Routes

The decarboxylation of a suitable carboxylic acid precursor represents a logical, albeit not extensively documented, approach to the synthesis of 3-hydroxytropone. This strategy relies on the preparation of a tropolone-3-carboxylic acid, which can then be heated to expel carbon dioxide and yield the target molecule. While the biosynthesis of some tropolones, such as stipitatic acid, involves enzymatic decarboxylation, chemical syntheses employing this strategy are less common in early literature. nih.gov The challenge often lies in the selective synthesis of the requisite tropolone-3-carboxylic acid precursor.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of 3-hydroxytropone derivatives have focused on developing more direct and efficient methods. A particularly successful strategy involves the acid-catalyzed ring expansion of ortho-quinones with methylene-active compounds, providing a convergent and versatile route to a variety of substituted 3-hydroxytropones.

Acid-Catalyzed Ring Expansion Reactions of o-Quinones with Methylene-Active Compounds

This modern approach is predicated on the reaction of an o-quinone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of an acid catalyst. The reaction proceeds through a cascade of condensation, cyclization, and ring expansion steps to furnish the 3-hydroxytropone skeleton. The nature of the methylene-active compound and the substituents on the o-quinone can be varied to produce a diverse library of 3-hydroxytropone derivatives.

A significant advancement in the synthesis of functionalized 3-hydroxytropones involves the acid-catalyzed condensation of o-quinones with 2-methylquinoline (B7769805) derivatives. This reaction provides a direct route to 2-(quinolin-2-yl)-substituted 3-hydroxytropones. The reaction is typically carried out by heating the o-quinone and the 2-methylquinoline in the presence of an acid catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene.

The reaction of 3,5-di-tert-butyl-1,2-benzoquinone with various 2-methylquinolines has been studied, yielding a range of substituted 3-hydroxytropones. The electronic nature of the substituents on the 2-methylquinoline can influence the reaction outcome.

| o-Quinone | 2-Methylquinoline Derivative | Product (3-Hydroxytropone Derivative) |

|---|---|---|

| 3,5-Di-tert-butyl-1,2-benzoquinone | 2-Methylquinoline | 5,7-Di-tert-butyl-3-hydroxy-2-(quinolin-2-yl)tropolone |

| 3,5-Di-tert-butyl-1,2-benzoquinone | 6-Methoxy-2-methylquinoline | 5,7-Di-tert-butyl-3-hydroxy-2-(6-methoxyquinolin-2-yl)tropolone |

| 3,5-Di-tert-butyl-1,2-benzoquinone | 6-Bromo-2-methylquinoline | 2-(6-Bromoquinolin-2-yl)-5,7-di-tert-butyl-3-hydroxytropolone |

Similar to the reactions with 2-methylquinolines, the acid-catalyzed condensation of o-quinones with 2-methylquinoxalines provides an effective route to 3-hydroxytropone derivatives bearing a quinoxaline (B1680401) moiety. The active methyl group of the 2-methylquinoxaline (B147225) participates in the ring expansion of the o-quinone to form the seven-membered tropolone (B20159) ring. This method expands the diversity of heterocyclic-substituted 3-hydroxytropones that can be synthesized.

The reaction conditions are analogous to those used for 2-methylquinolines, typically involving an acid catalyst and heat. The resulting 2-(quinoxalin-2-yl)-3-hydroxytropones are of interest due to the prevalence of the quinoxaline core in biologically active molecules.

| o-Quinone | 2-Methylquinoxaline Derivative | Product (3-Hydroxytropone Derivative) |

|---|---|---|

| 3,5-Di-tert-butyl-1,2-benzoquinone | 2-Methylquinoxaline | 5,7-Di-tert-butyl-3-hydroxy-2-(quinoxalin-2-yl)tropolone |

| 3,5-Di-tert-butyl-1,2-benzoquinone | 2,3-Dimethylquinoxaline | 5,7-Di-tert-butyl-3-hydroxy-2-(3-methylquinoxalin-2-yl)tropolone |

Synthesis via Five-Membered Nitrogen Heterocycles (e.g., 2-Methylbenzoxazoles, 2-Methylbenzothiazoles, 2,3,3-Trimethylindoline)

One synthetic strategy involves the reaction of activated five-membered nitrogen heterocycles with quinones. For instance, an acid-catalyzed reaction between 2-methylbenzoxazole (B1214174) and 3,4,5,6-tetrachloro-1,2-benzoquinone can produce substituted 2-(benzoxazol-2-yl)-1,3-tropolone derivatives. This transformation builds the seven-membered tropolone ring through a condensation and rearrangement mechanism. While this specific example yields a chlorinated and benzoxazole-substituted tropolone, it demonstrates a valid pathway from a nitrogen heterocycle to the core tropolone structure. Conceptually similar strategies can be applied to other heterocycles like 2-methylbenzothiazoles and 2,3,3-trimethylindoline, leveraging the reactivity of the methyl group adjacent to the nitrogen heteroatom to initiate condensation with a suitable seven-carbon precursor or through ring-expansion methodologies. nih.govmdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time. For example, in the synthesis of tropolone derivatives from 2-methylbenzoxazole, reaction conditions such as refluxing in dioxane or allowing the mixture to stand in acetic acid at room temperature for extended periods have been reported, with yields around 33% for specific products.

Optimizing these factors is crucial for maximizing yield and minimizing side products. The choice of solvent can influence reactant solubility and the stability of intermediates. Temperature affects the reaction rate, with higher temperatures often accelerating the reaction but sometimes leading to decomposition. The concentration of reactants and the nature of the catalyst can also dramatically alter the reaction outcome. A systematic approach, often employing Design of Experiments (DoE), allows researchers to map the effects of these variables and identify the optimal conditions for a given transformation.

Below is an interactive table illustrating how reaction parameters can be varied to optimize the yield of a hypothetical tropolone synthesis.

Table 1: Optimization of Reaction Conditions for Tropolone Synthesis

| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dioxane | 100 | Acetic Acid | 20 | 33 |

| 2 | Toluene | 110 | p-TSA | 16 | 45 |

| 3 | Acetonitrile | 80 | Acetic Acid | 24 | 38 |

Photooxygenation of Cyclohepta-1,3,5-triene and Subsequent Oxidation

The direct oxidation of cyclohepta-1,3,5-triene and its derivatives is a fundamental route to the tropolone skeleton. One advanced method involves photosensitized oxygenation. nih.gov In this process, a photosensitizer, such as tetraphenylporphyrin (B126558) (TPP), absorbs light and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen. This species can then react with cycloheptatriene (B165957) in a [4+2] cycloaddition to form an endoperoxide intermediate. Subsequent rearrangement or reduction of this endoperoxide can yield the tropolone structure. This method offers a controlled way to introduce oxygen into the seven-membered ring. nih.gov

Other, more direct oxidation methods have also been reported, though they can be less efficient. For example, the oxidation of cyclohepta-1,3,5-triene with potassium permanganate (B83412) was an early method for producing tropolone, albeit with low yields. nih.gov A very simple alternative is the autoxidation of specific cycloheptatriene derivatives, which involves exposing the compound to air, leading to the clean formation of α-tropolones. nih.gov This autoxidation is believed to proceed through a radical-based mechanism. nih.gov

Ammonolysis of 3-Tosyloxytropone

The functionalization of a pre-formed tropolone ring can be achieved through nucleophilic substitution reactions, particularly if a good leaving group is present. The hydroxyl group of a tropolone can be converted into a tosylate group (-OTs), which is an excellent leaving group. organic-chemistry.orglasalle.edu The resulting 3-tosyloxytropone becomes susceptible to attack by nucleophiles.

While direct ammonolysis (reaction with ammonia) of 3-tosyloxytropone is not extensively detailed, the principle is well-established. It would involve the nucleophilic attack of ammonia (B1221849) on the carbon atom bearing the tosylate group, displacing it to form an aminotropone. This reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of tosyloxytropones in such substitutions has been demonstrated; for instance, tropolone p-toluenesulfonate reacts with potassium iodide in acetic acid to yield 2-iodotropone, showcasing the displacement of the tosylate by iodide. researchgate.net

Multicomponent Reactions (e.g., Ugi-Smiles Coupling with Tropolone)

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi-Smiles reaction is a powerful MCR for generating N-aryl carboxamides. In this reaction, tropolone can serve as the acidic phenol (B47542) component.

The Ugi four-component reaction of tropolone (acting as the acid), a primary amine, an aldehyde, and an isocyanide proceeds under mild conditions. The reaction forms an O-aryl imidate intermediate which then undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This rearrangement leads to the stable final product, a 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivative. This methodology provides a straightforward and efficient route to highly functionalized tropolone derivatives with significant molecular diversity.

Functionalization Strategies for the Cycloheptatrienone Ring System

Once the tropolone ring is formed, it can be further modified to create a diverse range of derivatives. The ring system is reactive towards various reagents, allowing for functionalization at different positions.

O-Alkylation : The acidic hydroxyl group of tropolone can be readily deprotonated and alkylated to form tropolone ethers, which are versatile synthetic intermediates themselves. wikipedia.org

Electrophilic Substitution : The tropolone ring can undergo electrophilic substitution reactions, such as bromination. However, the reaction may proceed through an initial 1,2-addition product rather than a direct aromatic substitution. wikipedia.org

Halogenation and Cross-Coupling : Tropolones can be halogenated, and the resulting halotropolones can then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds. researchgate.net

Nucleophilic Substitution : As discussed with tosylates, installing a good leaving group on the ring allows for nucleophilic substitution with various nucleophiles, including thiols. researchgate.netresearchgate.net

Directed Metalation : The presence of the hydroxyl group can be used to direct metalating agents (like zinc-based reagents) to specific positions on the ring, which can then be quenched with an electrophile to introduce a new functional group with high regioselectivity. acs.org

Direct Alkylation : Tropolones can be directly alkylated under certain conditions, for example, by reacting them with acetals at high temperatures to introduce substituted benzyl (B1604629) groups onto the ring.

Design and Synthesis of Novel 3-Hydroxytropone Derivatives

The design of novel 3-hydroxytropone derivatives is often driven by the search for new molecules with specific biological or material properties. researchgate.netnih.gov The process begins with a rational design strategy, where specific functional groups or structural modifications are proposed to enhance a desired activity, such as binding to a biological target. This design is often guided by structure-activity relationship (SAR) studies of existing compounds. nih.govuokerbala.edu.iq

Once a target molecule is designed, a synthetic route is devised. This involves selecting an appropriate method to construct the core tropolone ring and then applying functionalization strategies to install the desired substituents. For example, if a derivative with an appended thiol-containing group is desired for metal chelation, a synthetic plan might involve the halogenation of the tropolone ring followed by a nucleophilic substitution with a suitable thiol, as described in section 2.2.5. researchgate.net Similarly, if a library of amide derivatives is required for screening, the Ugi-Smiles coupling provides a highly convergent approach to rapidly generate a diverse set of such compounds. By combining the various synthetic methodologies, chemists can create a wide array of novel 3-hydroxytropone derivatives for scientific investigation.

Preparation of 2-Hetaryl-1,3-tropolones

The synthesis of 2-hetaryl-1,3-tropolones can be effectively achieved through the acid-catalyzed reactions of methylene-active heterocycles with 1,2-benzoquinone (B1198763) derivatives. This process involves the expansion of the o-quinone ring to form the seven-membered tropolone core. rsc.org The reaction conditions, particularly temperature and solvent, play a significant role in the yield of the final products. Optimal conditions for the synthesis of these derivatives are typically found at moderate temperatures, ranging from 60–80 °C, in an acetic acid solution. rsc.org

A notable example of this methodology is the one-step synthesis of 2-(quinolil-2')-substituted 1,3-tropolones. This is accomplished by reacting 3,5-di(tert-butyl)-1,2-benzoquinone with 2-methyl-substituted quinolines. nsc.ru The interaction between quinolines and a twofold excess of quinones leads to the formation of the corresponding 2-quinolyl-1,3-tropolones. rsc.org

| Reactants | Reaction Conditions | Product | Key Findings |

|---|---|---|---|

| Methylene-active heterocycles (e.g., substituted quinolines) and 1,2-benzoquinone derivatives | Acid-catalyzed, 60–80 °C in acetic acid | 2-Hetaryl-1,3-tropolones | Reaction proceeds via expansion of the o-quinone ring. rsc.org |

| 2-Methyl-substituted quinolines and 3,5-di(tert-butyl)-1,2-benzoquinone | One-step synthesis | 2-(Quinolil-2')-substituted 1,3-tropolones | Provides a direct route to quinolyl-substituted tropolones. nsc.ru |

| 4,7-dichloro-2-methylquinolines and 1,2-benzoquinones | Twofold excess of quinone | 2-Quinolyl-1,3-tropolones | Interaction leads to the formation of the corresponding tropolone derivatives. rsc.org |

Synthesis of Halogenated 1,3-Tropolones

The introduction of halogen atoms to the tropolone ring is a common strategy to create intermediates for further functionalization. A widely employed method for the synthesis of halogenated tropolones is oxidation via halogenation followed by elimination. nih.gov This typically involves the bromination of a suitable seven-membered ring precursor, such as 1,2-cycloheptanedione, with N-bromosuccinimide, followed by dehydrohalogenation at elevated temperatures. wikipedia.org The extent of bromination and the distribution of the resulting bromotropolones are highly dependent on the amount of bromine used in the reaction. nih.gov

These halogenated tropolones serve as versatile building blocks for the synthesis of more complex derivatives. For instance, halogenation can be the initial step in a sequence involving cross-coupling reactions or thiolate addition followed by oxidation to introduce a variety of substituents onto the tropolone framework. researchgate.net

| Method | Reagents | Key Features |

|---|---|---|

| Oxidation via Halogenation/Elimination | Bromine, N-bromosuccinimide | A widely used method; product distribution depends on the amount of halogenating agent. nih.govwikipedia.org |

| Halogenation/Cross-Coupling | - | Allows for the introduction of various functional groups at the halogenated position. researchgate.net |

| Halogenation/Thiolate Addition/Oxidation | - | A strategy to introduce sulfur-containing moieties. researchgate.net |

Formation of Amino and Methoxy (B1213986) Derivatives

The synthesis of amino and methoxy derivatives of tropolone is of interest due to the presence of these functionalities in naturally occurring bioactive tropolonoids. For example, the natural product manicoline A possesses an α-amino group. nih.gov Synthetic routes to aminotropolones can be achieved through various methods, including the reaction of tropone (B1200060) with hydrazine (B178648) followed by hydrolysis. orgsyn.org

Methoxy-substituted tropolones can be prepared through several synthetic pathways. One approach involves the use of oxidopyrylium cycloaddition chemistry to synthesize 3,7-dimethoxytropolones and isomeric 3-hydroxy-7-methoxytropolones. nih.gov Another strategy involves the re-oxidation of reduced bicyclic intermediates with periodate (B1199274) and methanol, which, followed by elimination, yields the desired methoxytropone. nih.gov

| Derivative | Synthetic Approach | Reagents/Intermediates |

|---|---|---|

| Aminotropolones | Amination of tropone | Hydrazine followed by hydrolysis. orgsyn.org |

| Methoxytropolones | Oxidopyrylium cycloaddition | 3-hydroxy-4-pyrone-based chemistry. nih.gov |

| Methoxytropolones | Oxidation of reduced bicycles | Periodate and methanol. nih.gov |

Introduction of Sterically Hindered Substituents

The synthesis of tropolones bearing sterically hindered substituents is a specialized area of tropolone chemistry. A direct method for achieving this is through the reaction of sterically hindered 1,2-benzoquinones with appropriate reaction partners. For instance, the synthesis of 2-(quinolil-2')-substituted 1,3-tropolones has been developed using 3,5-di(tert-butyl)-1,2-benzoquinone, which introduces bulky tert-butyl groups onto the resulting tropolone framework. nsc.ru

Another approach for the direct alkylation of tropolones to introduce bulky groups involves the use of acetals. For example, the reaction of tropolones with benzaldehyde (B42025) diethyl acetals can afford 3-(α-ethoxybenzyl)tropolones and α,α-bis(2-hydroxy-1-oxocyclohepta-2,4,6-trien-3-yl)toluenes, effectively introducing a sterically demanding substituent at the 3-position of the tropolone ring.

| Method | Key Reagents | Resulting Substituent |

|---|---|---|

| Reaction with Sterically Hindered 1,2-Benzoquinones | 3,5-di(tert-butyl)-1,2-benzoquinone | tert-butyl groups. nsc.ru |

| Direct Alkylation with Acetals | Benzaldehyde diethyl acetals | α-ethoxybenzyl or related bulky groups. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to characterizing the structure of 3-hydroxytropolone (B1215338), with each technique providing unique insights into the molecule's framework and functional groups.

NMR spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of nuclei within a molecule. For tropolones, NMR data is particularly insightful regarding the dynamic processes of tautomerism.

In solution, many tropolone (B20159) derivatives exhibit rapid hydrogen exchange between the hydroxyl and carbonyl oxygen atoms. This fast tautomerization on the NMR timescale leads to a time-averaged spectrum, where signals for the ring carbons and protons reflect a more symmetric structure. However, in the solid state, this tautomeric exchange is often inhibited, allowing for the characterization of a single, "frozen" tautomer.

A study on the solid-phase ¹³C NMR spectra of hydroxytropolones provided distinct chemical shifts for the meta-isomer, 3-hydroxytropolone. The observed signals in the solid state confirm the presence of a fixed structure, preventing the averaging seen in solution.

| Carbon Atom | Solid-Phase ¹³C Chemical Shift (δ/ppm) |

|---|---|

| C1/C2 (C=O, C-OH) | ~160-175 |

| C3 (C-OH) | ~157.7 |

| Ring Carbons | ~120-140 |

Note: Specific assignments for all individual ring carbons are not fully detailed in the available literature. The ranges are typical for tropolone systems.

Proton (¹H) NMR spectra of tropolone derivatives show resonances for the ring protons typically in the aromatic region. The hydroxyl proton can exhibit a broad signal, and its chemical shift is influenced by hydrogen bonding.

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of its functional groups. For 3-hydroxytropolone, key absorptions relate to the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C) of the seven-membered ring.

The presence of strong intramolecular hydrogen bonding between the hydroxyl and carbonyl groups significantly influences the position and shape of their respective absorption bands. The O-H stretching vibration is typically observed as a broad band at a lower frequency than a free hydroxyl group. The C=O stretching frequency is also shifted due to this interaction. Research on various tropolones indicates that the O-H vibrational band is found in the 3120-3150 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H | 3120 - 3250 (Broad) | Stretch (H-bonded) |

| C-H | ~3000 - 3100 | Stretch (sp² hybridized) |

| C=O | ~1610 - 1640 | Stretch (H-bonded, conjugated) |

| C=C | ~1500 - 1600 | Stretch (Aromatic/Conjugated) |

| C-O | ~1200 - 1300 | Stretch |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. The molecular formula of 3-hydroxytropolone is C₇H₆O₂, corresponding to a molecular weight of approximately 122.12 g/mol . The mass spectrum would therefore show a molecular ion peak (M⁺) at m/z ≈ 122.

The fragmentation of tropolones under electron impact is characterized by specific losses. Common fragmentation pathways include the sequential loss of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da). These fragmentations are indicative of the stable seven-membered ring structure.

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 122 | [C₇H₆O₂]⁺ (Molecular Ion) | - |

| 94 | [M - CO]⁺ | CO (28 Da) |

| 93 | [M - CHO]⁺ | CHO (29 Da) |

| 65 | [C₅H₅]⁺ | CO + CHO |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the tropolone ring is responsible for its characteristic absorptions in the UV region. Tropolone derivatives typically exhibit strong absorption bands resulting from π → π* transitions. Studies on various hydroxytropolones have shown characteristic absorbance maxima (λₘₐₓ) around 330 nm. The exact position and intensity of these bands can be influenced by substitution on the ring and the solvent used.

| Transition Type | Approximate λₘₐₓ (nm) |

|---|---|

| π → π | ~330 |

| π → π | ~390 |

Note: The presence and position of a second absorption band can vary depending on the specific isomer and environmental conditions such as pH.

X-ray Crystallography for Solid-State Structural Determination

These studies have established that the seven-membered tropolone ring is essentially planar. This planarity facilitates the delocalization of π-electrons throughout the ring, which is a key feature of its aromatic character. The bond lengths within the ring often show some degree of alternation, indicating that the π-electron delocalization is not as complete as in benzene (B151609). For instance, the C1-C2 bond (between the carbonyl and hydroxyl-bearing carbons in tropolone) is typically longer than the other C-C bonds in the ring.

| Structural Parameter | General Finding in Tropolone Derivatives |

|---|---|

| Ring Conformation | Planar or near-planar |

| C-C Bond Lengths | Partial bond length alternation |

| C=O Bond Length | Consistent with a conjugated ketone |

| Crystal System | Data not available for 3-hydroxytropolone |

| Space Group | Data not available for 3-hydroxytropolone |

Tautomeric Equilibria and Intramolecular Hydrogen Bonding

A defining characteristic of hydroxytropolones is the existence of tautomeric equilibria coupled with strong intramolecular hydrogen bonding. For 3-hydroxytropolone, two principal tautomeric forms can exist, involving the migration of the hydroxyl proton.

This equilibrium is rapid in solution, leading to the averaged spectroscopic signals discussed previously. The stability of this system is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction creates a stable quasi-aromatic six-membered ring (including the hydrogen atom), which is a feature of resonance-assisted hydrogen bonds (RAHB).

The presence of this hydrogen bond is confirmed by spectroscopic data. In IR spectroscopy, it leads to a significant redshift and broadening of the O-H stretching band. In NMR spectroscopy, it influences the chemical shift of the hydroxyl proton. In the solid state, as demonstrated by solid-phase NMR studies, the molecule typically adopts one favored tautomeric conformation, effectively "freezing" the equilibrium and allowing for the characterization of a single structure. This phenomenon underscores the critical role of the intramolecular hydrogen bond in dictating the structure and stability of 3-hydroxytropolone.

Characterization of OH-Tautomeric Forms

The primary mode of tautomerism in 3-hydroxy-2,4,6-cycloheptatrien-1-one involves the migration of the hydroxyl proton between the two oxygen atoms. This is a classic example of keto-enol tautomerism. Unlike its symmetric isomer, 2-hydroxy-2,4,6-cycloheptatrien-1-one (α-tropolone), where the two tautomeric forms are identical and degenerate, the tautomers of the 3-hydroxy isomer are structurally distinct and non-degenerate.

The equilibrium involves the following two tautomers:

Tautomer A: 3-hydroxy-2,4,6-cycloheptatrien-1-one

Tautomer B: 7-hydroxy-2,4,6-cycloheptatrien-1-one

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities and geometric parameters of such tautomers. researchgate.netnih.gov For the parent compound, α-tropolone, extensive theoretical calculations have been performed to model the proton transfer process. These studies show a keto-enol structure stabilized by a strong intramolecular hydrogen bond as the most stable form. researchgate.net The energy barrier for proton tunneling in α-tropolone has been calculated, though the exact value can vary with the level of theory used. researchgate.net

Detailed experimental or computational analysis comparing the relative energies of the specific 3-hydroxy and 7-hydroxy tautomers is not widely available in the literature. However, based on the principles established for other non-symmetric systems, it is expected that one form would be thermodynamically more stable than the other, with the equilibrium position depending on factors such as solvent and temperature.

The table below presents calculated geometric data for the stable, hydrogen-bonded conformation of the closely related α-tropolone, which serves as a representative model for the structural characteristics of a hydroxytropone tautomer.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Lengths | C=O | 1.263 |

| C-O(H) | 1.365 | |

| O-H | 0.998 | |

| O···H (Hydrogen Bond) | 1.605 |

Note: Data represents optimized geometry for α-tropolone from DFT calculations and is used here to illustrate typical bond lengths in a hydroxytropone system.

Role of Resonance-Assisted Intramolecular Hydrogen Bonds

A defining feature of hydroxytropones is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (donor) and the carbonyl group (acceptor). The strength of this bond is significantly enhanced by the π-electron system of the seven-membered ring, a phenomenon known as a Resonance-Assisted Hydrogen Bond (RAHB). scispace.comresearchgate.net

According to the RAHB model, π-electron delocalization through the conjugated system (O=C−C=C−OH) increases the acidity of the hydroxyl proton donor and the basicity of the carbonyl oxygen acceptor. scispace.com This charge polarization strengthens the electrostatic component of the hydrogen bond, leading to a shorter and more stable interaction compared to systems without this resonance pathway. scispace.com The formation of this intramolecular hydrogen bond results in a stable, planar, six-membered quasi-aromatic ring.

The strength of this hydrogen bond can be quantified through computational chemistry to calculate its energy. For similar o-hydroxy aromatic aldehydes, these energies typically range from 5 to 15 kcal/mol. researchgate.net Spectroscopic methods also provide evidence for this strong interaction. In ¹H NMR spectroscopy, the proton involved in the RAHB typically appears as a sharp singlet at a significantly downfield chemical shift, often above 10 ppm. In infrared (IR) spectroscopy, the O-H stretching vibration is broadened and shifted to a lower frequency, while the C=O stretching frequency is also lowered compared to the non-hydrogen-bonded state. nih.govresearchgate.net

The table below summarizes key parameters associated with the Resonance-Assisted Intramolecular Hydrogen Bond, using data from computational studies on representative hydroxy-carbonyl systems to illustrate the typical values.

| Parameter | Description | Typical Value | Reference Method |

|---|---|---|---|

| EHB | Hydrogen Bond Energy | ~10-15 kcal/mol | Computational (DFT/MP2) scispace.comresearchgate.net |

| d(O···O) | Distance between oxygen atoms | ~2.55 Å | Computational scispace.com |

| ∠(O-H···O) | Hydrogen bond angle | ~145° | Computational |

| δ(OH) | ¹H NMR Chemical Shift | >10 ppm | Spectroscopy |

| ν(C=O) | Carbonyl Stretch Frequency (IR) | ~1610-1640 cm-1 | Spectroscopy nih.gov |

Reaction Mechanisms and Kinetics

Mechanistic Pathways of 1,3-Tropolone Formation

The formation of the 1,3-tropolone ring system, a derivative of 2,4,6-Cycloheptatrien-1-one, can be achieved through various synthetic routes, most notably involving the expansion of a six-membered aromatic or quinonoid ring. These transformations are often catalyzed by acid or transition metals and proceed through distinct mechanistic pathways.

Acid-catalyzed ring expansion reactions are a cornerstone in the synthesis of tropolones. One prominent mechanism involves the reaction of methylene-active heterocyclic compounds with 1,2-benzoquinones in the presence of an acid, such as acetic acid. rsc.orgrsc.org This multi-step process can be detailed as follows:

Aldol (B89426) Condensation: The reaction initiates with an aldol-type condensation between the methylene-active compound and one of the carbonyl groups of the 1,2-benzoquinone (B1198763), forming an intermediate (A). rsc.org

Cyclization: The intermediate A undergoes an intramolecular cyclization. This step involves the attack of the enol or enolate form of the initial adduct onto the second carbonyl group of the quinone ring, leading to the formation of a norcaradiene derivative (B). rsc.orgrsc.org The norcaradiene structure is a bicyclo[4.1.0]heptane system.

Rearrangement and Oxidation: The norcaradiene intermediate B is typically unstable and rearranges to a more stable dihydrotropolone (C). rsc.org This rearrangement is an electrocyclic ring-opening process. Subsequent oxidation of the dihydrotropolone, often by an excess of the starting 1,2-benzoquinone, yields the final aromatic 1,3-tropolone product. rsc.org

Another significant ring expansion method is the Büchner reaction . wikipedia.orgnih.gov While often catalyzed by transition metals like rhodium or copper to generate a carbene, the underlying principle involves the expansion of an aromatic ring. synarchive.comccspublishing.org.cn The sequence is as follows:

Carbene Addition: A carbene, generated from a diazo compound, adds to the aromatic ring (e.g., benzene) in a cyclopropanation step. wikipedia.orgccspublishing.org.cn

Electrocyclic Ring Opening: This addition forms a bicyclic norcaradiene intermediate, which exists in equilibrium with its valence tautomer, a seven-membered cycloheptatriene (B165957). wikipedia.orgrsc.orgresearchgate.net This is a reversible 6-electron disrotatory electrocyclic process. researchgate.net The position of this equilibrium is influenced by steric and electronic factors of substituents on the ring. rsc.orgrsc.org

Aromatization: Subsequent steps, such as hydrolysis and oxidation, are required to convert the cycloheptatriene derivative into the final tropolone (B20159) structure.

The table below summarizes the key stages in these two prominent acid-catalyzed ring expansion pathways.

| Pathway | Step 1 | Step 2 | Step 3 | Final Product |

| Quinone Reaction | Aldol Condensation | Intramolecular Cyclization | Rearrangement & Oxidation | 1,3-Tropolone |

| Büchner Reaction | Carbene Addition (Cyclopropanation) | Electrocyclic Ring Opening | Aromatization (e.g., Oxidation) | Tropolone Derivative |

The norcaradiene is a universally recognized key intermediate in these ring expansion pathways. rsc.orgresearchgate.net It is a high-energy, transient species that lies on the reaction coordinate between the six-membered ring precursor and the seven-membered ring product. The norcaradiene-cycloheptatriene equilibrium has been a subject of extensive study. rsc.orgacs.orgnih.gov Quantum chemical calculations have shown that at low temperatures, the isomerization from norcaradiene to the more stable cycloheptatriene can be extremely rapid, potentially involving heavy-atom tunneling, making the norcaradiene intermediate practically undetectable under such conditions. acs.orgnih.gov

In the acid-catalyzed reaction of quinones, the multistep mechanism involves several intermediates. rsc.org While detailed kinetic studies are scarce, the rate-determining step could be either the initial aldol condensation or the subsequent cyclization to the norcaradiene derivative, depending on the specific substrates and reaction conditions. The final oxidation step to the aromatic tropolone is generally considered to be fast.

For the Büchner reaction, the initial formation of the carbene from the diazo precursor is often the slow step, particularly in thermal or photochemical variants. wikipedia.org In metal-catalyzed versions, the rate may be dependent on the catalytic cycle, including the formation of the metal-carbene complex and the subsequent cyclopropanation. The subsequent electrocyclic ring-opening of the norcaradiene to the cycloheptatriene is typically a fast process due to the release of ring strain.

Key Reaction Intermediates:

Norcaradiene: A bicyclo[4.1.0]heptane derivative formed via cyclopropanation of an aromatic ring or cyclization of a quinone adduct. It is in equilibrium with the cycloheptatriene. rsc.orgresearchgate.net

Cycloheptatriene: The seven-membered ring product of the electrocyclic ring-opening of norcaradiene. It is the direct precursor to the tropolone ring before final functionalization/oxidation. wikipedia.org

Aldol Adduct: The initial product formed from the condensation of a methylene-active compound and a 1,2-benzoquinone. rsc.org

Dihydrotropolone: The product of the norcaradiene rearrangement in the quinone pathway, which is then oxidized to the tropolone. rsc.org

Reactivity Studies of the Cycloheptatrienone Ring System

The cycloheptatrienone (tropone) ring, the core of tropolone, exhibits unique reactivity due to its electronic structure. The carbonyl group is highly polarized, which can lead to a resonance contributor with a positive charge on the ring and a negative charge on the oxygen atom. This charge separation results in a planar, aromatic seven-membered ring containing six π-electrons, analogous to the tropylium (B1234903) cation. This aromatic character imparts significant stability to the ring system.

This inherent stability influences its reactivity in cycloaddition reactions. For instance, computational studies on the reaction between tropone (B1200060) derivatives and cyclopentadiene (B3395910) have explored the competition between various pericyclic pathways, including [4+2], [6+4], and [8+2] cycloadditions. researchgate.net The substitution on the tropone ring can significantly alter the activation energy barriers and thermodynamic driving forces for these reactions. researchgate.net

Investigation of Photochemical and Thermal Rearrangement Processes

The tropolone skeleton and its derivatives are susceptible to various rearrangements under photochemical and thermal conditions.

Thermal Rearrangements: Tropolone ethers readily undergo sigmatropic rearrangements. The Claisen rearrangement of allyloxy and prop-2-ynyl ethers of tropolones has been studied, which typically proceeds via a rsc.orgrsc.org sigmatropic shift. rsc.orgrsc.orgrsc.org However, the substitution pattern on the tropolone ring can influence the reaction course, sometimes leading to products from an apparent rsc.orgrsc.org sigmatropic shift. rsc.org For example, 2-allyloxy-3,5,7-trimethyltropone rearranges at 160°C to give 7-allyl-3,5,7-trimethylcyclohepta-3,5-diene-1,2-dione, which can undergo further thermal isomerization. rsc.org Novel rsc.orgnih.gov sigmatropic migrations of alkyl groups between the two oxygen atoms have also been observed in the thermolyses of certain tropolone ethers. rsc.orgrsc.org

Photochemical Rearrangements: Upon exposure to light, tropolones can undergo significant structural changes. An important reaction is the 4π-photocyclization, which involves an electrocyclic ring closure to form a bicyclo[3.2.0]heptane derivative. chemrxiv.org This process is a key step in the photochemical conversion of α-tropolone into 4-oxo-2-cyclopentenylacetic acid. acs.org Theoretical studies suggest that this photocyclization can proceed through singlet or triplet excited states, with state crossings playing a crucial role in the deactivation pathway leading to the product. chemrxiv.org

Photolysis of tropolone ethers can also induce different transformations. While thermal rearrangement of 2-allyloxy-3,5,7-trimethyltropone gives a dienedione, photolysis of this product causes a ring-collapse to a bicyclo[3.2.0]heptanedione. rsc.org Furthermore, the photo-oxidation of tropolone methyl ether in the presence of sensitizers leads to different products depending on the solvent, proceeding through an unstable peroxide intermediate which decomposes thermally to a ketene. rsc.org

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms, transition states, and energy profiles associated with tropolone chemistry. nih.govmdpi.com

DFT calculations have been employed to investigate the geometries, vibrational frequencies, and binding energies of tropolone complexes, providing insight into intermolecular interactions. acs.org Permutationally invariant polynomial (PIP) fits to DFT-calculated energies have been used to construct potential energy surfaces for tropolone, allowing for the detailed study of its energy landscape and dynamics, such as the barrier to hydrogen transfer between the two oxygen atoms. unimi.itunimi.it

In the context of reaction mechanisms, computational studies have provided crucial support for experimental observations. For the formation of sesquiterpene-tropolones, DFT calculations of transition state energies helped to explain the diastereoselectivities observed in hetero-Diels-Alder reactions. nih.gov Similarly, the many possible pericyclic pathways in the cycloaddition of tropone-3,4-dimethylester and cyclopentadiene were explored computationally, predicting that only two of the eighteen possible products would form, in agreement with experimental results. researchgate.net

The mechanism of photochemical reactions has also been clarified using computational methods. CASSCF and NEVPT2 calculations have been used to model the 4π-photocyclization of tropone derivatives, mapping the reaction pathways in the ground and excited electronic states and identifying potential state crossings that act as deactivation funnels. chemrxiv.org These studies provide a molecular-level understanding of how light energy is converted into chemical change.

The table below presents a summary of calculated energy barriers for different processes involving tropolone and its derivatives, illustrating the quantitative insights gained from computational studies.

| Process | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Tropolone H-transfer Barrier | B3LYP/6-31+G(d) | Energy Barrier | ~6.1 (2131 cm⁻¹) | unimi.it |

| Norcaradiene Ring Opening | revDSD-PBEP86 | Half-life (Quantum) | 1.7 x 10⁻⁵ s (at 100 K) | acs.org |

| TropC-catalyzed Rearrangement | QM Simulations | Fragmentation Barrier | 18.2 | researchgate.net |

These computational approaches not only validate proposed mechanisms but also predict reactivity and selectivity, guiding future synthetic efforts. nih.govchemrxiv.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of tropone (B1200060) and its derivatives.

DFT calculations are instrumental in predicting the optimized geometry of 3-hydroxytropone, including bond lengths and angles. These calculations typically show that the seven-membered ring of tropone derivatives is nearly planar, indicating some degree of aromatic character. researchgate.net The presence of the hydroxyl group at the 3-position influences the electron distribution and geometry of the tropone core.

Energetic characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. chemrxiv.org A smaller gap generally suggests higher reactivity. For substituted tropones, the nature and position of the substituent significantly affect these orbital energies.

Below is a representative table of predicted energetic characteristics for a hydroxytropone system based on DFT calculations.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -420.5 Hartrees |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

3-Hydroxytropone can exist in different tautomeric forms. Besides the enol form (3-hydroxy-2,4,6-cycloheptatrien-1-one), it can potentially exist as a diketone tautomer. DFT calculations are crucial for determining the relative stabilities of these tautomers and predicting the equilibrium distribution. researchgate.net

Computational studies on analogous systems, such as thiotropocin, reveal that the energy barriers for tautomeric interconversion can be calculated, indicating whether such processes are facile. researchgate.net For 3-hydroxytropone, the enol form is generally predicted to be significantly more stable due to the aromaticity of the tropone ring. The calculations involve optimizing the geometry of each tautomer and comparing their total electronic energies. The relative energies provide insight into the position of the tautomeric equilibrium.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| 3-hydroxy-2,4,6-cycloheptatrien-1-one (Enol form) | 0.0 | >99% |

| Cyclohepta-3,6-diene-1,2-dione (Diketone form) | +12.5 | <1% |

Note: The values presented are representative and based on typical results for similar hydroxy-carbonyl systems.

DFT calculations are essential for mapping out the potential energy surface of a chemical reaction, including the characterization of transition states (TS) and the determination of activation energies (Ea). semanticscholar.org This is particularly useful for understanding the mechanisms of reactions involving tropone derivatives, such as cycloadditions or photochemical rearrangements. chemrxiv.orgacs.org

For instance, in a cycloaddition reaction, DFT can be used to model the approach of the dienophile to the tropone. The transition state is located as a first-order saddle point on the potential energy surface, and its structure provides insights into the reaction mechanism (e.g., concerted vs. stepwise). The calculated activation energy determines the theoretical reaction rate. Studies on tropone cycloadditions have shown that Lewis acid catalysis can significantly lower the activation barrier. nih.gov

| Reaction | Transition State | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| [4+2] Cycloaddition with Ethylene (Uncatalyzed) | TS1 | 28.5 |

| [4+2] Cycloaddition with Ethylene (Lewis Acid Catalyzed) | TS2 | 19.0 |

| Photochemical 4π-Electrocyclization | TS3 | 15.2 (Excited State) |

Note: These activation energies are illustrative for reactions involving the tropone core.

Quantum Chemical Modeling of Electronic Properties and Reactivity

Quantum chemical methods, including DFT, provide a detailed picture of the electronic properties that govern the reactivity of 3-hydroxytropone. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors of reactivity. chemrxiv.orgresearchgate.net

The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-hydroxytropone, the carbonyl oxygen and the hydroxyl oxygen are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group would be a region of positive potential.

The shapes and energies of the HOMO and LUMO are crucial for predicting the outcomes of pericyclic reactions. chemrxiv.orgacs.org In cycloaddition reactions where tropone acts as the diene, the interaction between the HOMO of the dienophile and the LUMO of the tropone (or vice-versa) is critical. The symmetry and coefficients of these orbitals determine the regioselectivity and stereoselectivity of the reaction.

Theoretical Approaches to Understanding Reaction Selectivity and Catalysis

Theoretical models are employed to rationalize and predict the selectivity of reactions involving tropone derivatives. For cycloaddition reactions, tropone can react through various pathways, such as [4+2], [6+4], or [8+2] cycloadditions. nih.gov Computational studies can calculate the activation barriers for each of these pathways, thereby predicting the major product. acs.org

The activation strain model is one theoretical approach used to understand reactivity and selectivity. vu.nl It partitions the energy of the system along the reaction coordinate into the strain energy of the distorted reactants and the interaction energy between them. This analysis can reveal whether selectivity is controlled by steric or electronic factors.

In the context of catalysis, computational models can elucidate the role of a catalyst in altering reaction pathways. For example, in Lewis acid-catalyzed cycloadditions of tropone, DFT calculations show that the catalyst coordinates to the carbonyl oxygen, which lowers the LUMO energy and enhances the tropone's reactivity as a diene. nih.gov This leads to a significant rate acceleration and can also alter the selectivity of the reaction compared to the uncatalyzed process.

Biological Activity and Mechanistic Insights in Vitro Focus

Broad Spectrum Biological Relevance of Tropolonoids

Tropolone (B20159) and its derivatives, collectively known as tropolonoids, are a class of seven-membered aromatic ring compounds that have garnered significant interest due to their wide array of biological activities. These compounds, including 3-hydroxytropolone (B1215338), are found in various natural sources such as plants, fungi, and bacteria. asm.org Their diverse biological functions stem from their unique chemical structure, which allows them to interact with a variety of biological targets.

The biological relevance of tropolonoids is extensive, encompassing antibacterial, antifungal, antiviral, and cytotoxic activities. asm.orgnih.gov For instance, some tropolones have demonstrated potent activity against pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. asm.orgjst.go.jp In the realm of antiviral research, hydroxylated tropolones have been identified as inhibitors of viral enzymes, including those from the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). oup.comnih.govasm.org

Furthermore, certain tropolonoids exhibit antitumor properties, with studies showing their ability to induce cytotoxicity in cancer cell lines. nih.gov The broad ecological and medicinal potential of these molecules is underscored by ongoing research into synthetic derivatives aimed at enhancing their therapeutic properties for various diseases. asm.orgnih.gov The ability of tropolones to chelate metal ions is a key feature contributing to their biological activities, particularly in the inhibition of metalloenzymes. rsc.orgnih.gov

In Vitro Mechanistic Studies of Biological Action

The biological effects of 3-hydroxytropolone and related tropolonoids are often attributed to their ability to interact with and modulate the function of various enzymes. In vitro mechanistic studies have been instrumental in elucidating the specific molecular interactions that underlie these activities. A primary mechanism of action for many tropolonoids is the inhibition of enzyme activity, which is frequently linked to their capacity for metal chelation. rsc.orgresearchgate.net

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for viral replication, making it an attractive target for antiviral drug development. oup.commdpi.com Hydroxylated tropolones, including derivatives of 3-hydroxytropolone, have been identified as potent and selective inhibitors of this enzymatic activity. oup.comnih.gov

In vitro assays have demonstrated that these compounds can inhibit HIV-1 RNase H at low micromolar concentrations. oup.com For example, β-thujaplicinol, a hydroxylated tropolone, was found to have an IC50 of 0.2 µM against HIV-1 RNase H. oup.com The inhibitory activity of these compounds is selective, with significantly higher concentrations required to inhibit host-cell RNases H. oup.com While 3,7-dihydroxytropolone (B1196482) is less potent against HIV RT RNase H with an IC50 of 20 µM, it does show activity against the HIV RT polymerase and HIV integrase. nih.gov

The mechanism of inhibition involves the binding of the tropolone molecule to the active site of the RNase H domain. researchgate.netnih.gov This interaction is often mediated by the chelation of the divalent metal ions, typically magnesium (Mg2+) or manganese (Mn2+), which are essential cofactors for the enzyme's catalytic activity. nih.gov By sequestering these metal ions, the tropolone inhibitor effectively inactivates the enzyme. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| β-thujaplicinol | HIV-1 RNase H | 0.2 | oup.com |

| β-thujaplicinol | HIV-2 RNase H | 0.77 | oup.com |

| β-thujaplicinol | Human RNase H | 5.7 | oup.com |

| β-thujaplicinol | E. coli RNase H | 50 | oup.com |

| 3,7-dihydroxytropolone | HIV-1 RNase H | 20 | nih.gov |

| 3,7-dihydroxytropolone | HIV RT Polymerase | 3.2 | nih.gov |

| 3,7-dihydroxytropolone | HIV Integrase (3' processing) | 40 | nih.gov |

| 3,7-dihydroxytropolone | HIV Integrase (strand transfer) | 11 | nih.gov |

Tropolones have been identified as inhibitors of several zinc-dependent metalloenzymes, including matrix metalloproteinases (MMPs), carboxypeptidase A, collagenase, and thermolysin. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade extracellular matrix components and are implicated in various physiological and pathological processes. nih.govmdpi.com Tropolone has been shown to inhibit MMP-2 and MMP-3. nih.gov The inhibitory activity of tropolones against MMPs is attributed to the chelation of the zinc ion in the enzyme's active site by the hydroxamate group of the inhibitor. plos.org

Carboxypeptidase A: This digestive enzyme contains a zinc ion in its active site that is crucial for its catalytic activity. mdpi.comcore.ac.uk Tropolone has been shown to inhibit carboxypeptidase A, with a 50% inhibitory concentration (IC50) of 2.73 x 10⁻⁶ M. jst.go.jp The inhibition is thought to occur through the coordination of the tropolone to the active site zinc ion. nih.govmdpi.com

Collagenase: Collagenases are enzymes that break down collagen and are a subclass of MMPs. mdpi.comnih.gov Flavonoids, which share some structural similarities with tropolones in terms of hydroxylated aromatic rings, have been shown to inhibit collagenase. nih.govresearchgate.net The inhibitory activity of certain flavonoids suggests the importance of hydroxyl group substitutions for binding to the enzyme. nih.gov

Thermolysin: This is a thermostable metalloproteinase that also contains a catalytic zinc ion. nih.gov Tropolone is known to inhibit thermolysin, and this inhibition is dependent on its ability to chelate the active site zinc. nih.gov Acetylation of the tropolone hydroxyl group, which prevents metal chelation, results in a loss of inhibitory activity. nih.gov

| Enzyme | Inhibitor | IC50 | Reference |

|---|---|---|---|

| Carboxypeptidase A | Tropolone | 2.73 µM | jst.go.jp |

| Thermolysin | Tropolone | - | nih.gov |

| MMP-2 | Tropolone | - | nih.gov |

| MMP-3 | Tropolone | - | nih.gov |

| Pseudomonas aeruginosa elastase (LasB) | Tropolone | 387 µM | nih.gov |

The ability of tropolones, including 3-hydroxytropolone, to chelate metal ions is a central aspect of their mechanism of enzyme inhibition. rsc.orgnih.gov Many enzymes, particularly metalloenzymes, require a metal ion cofactor, such as zinc (Zn2+), magnesium (Mg2+), or iron (Fe2+), for their catalytic function. nih.govnih.govchemrxiv.org The tropolone scaffold, with its vicinal hydroxyl and carbonyl groups, provides an effective bidentate ligand for these metal ions. nih.gov

In the case of zinc-dependent metalloproteases like MMPs, carboxypeptidase A, and thermolysin, the tropolone inhibitor binds to the zinc ion in the active site, displacing a water molecule that is essential for catalysis. nih.govmdpi.com This coordination prevents the enzyme from carrying out its normal hydrolytic function. The importance of this metal chelation is demonstrated by the observation that modification of the hydroxyl group of tropolone, for example through acetylation, significantly reduces or abolishes its inhibitory activity. nih.gov

Similarly, for the RNase H activity of HIV-1 RT, which relies on two divalent metal ions in its active site, hydroxylated tropolones are thought to exert their inhibitory effect by chelating these essential metal cofactors. nih.govnih.gov This disrupts the catalytic machinery of the enzyme and prevents the cleavage of the RNA strand in the RNA/DNA hybrid substrate. nih.gov

In Vitro Anti-proliferative Activity against Cancer Cell Lines

The anti-proliferative potential of 2,4,6-Cycloheptatrien-1-one, 3-hydroxy- (also known as 3-hydroxytropone) and its related tropolone derivatives has been investigated against various cancer cell lines. Tropolones, a class of non-benzenoid aromatic compounds, have demonstrated notable cytotoxic and anti-proliferative effects. nih.govnih.gov For instance, the natural tropolone hinokitiol (B123401) (β-thujaplicin) and its synthetic analogues have been recognized for their anticancer properties. nih.gov

Studies on tropolone derivatives have revealed that their ability to inhibit cancer cell growth can be potent and selective. Research has shown that certain tropolones can effectively inhibit the proliferation of hematological cancer cell lines, such as Jurkat T-cell leukemia. nih.govnih.gov The anti-proliferative mechanism of these compounds is complex and can involve the induction of apoptosis. nih.govrpmj.ru

The cytotoxic activity of tropolones is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. nih.govresearchgate.net The evaluation of tropolone derivatives against various cancer cell lines has shown a range of activities, underscoring the potential of this chemical scaffold in the development of new anticancer agents. rsc.orgresearchgate.net For example, newly synthesized 2-quinolyl-1,3-tropolone derivatives have shown excellent activity against cancer cell lines of different tissue origins. rsc.org

Table 1: In Vitro Anti-proliferative Activity of Tropolone Derivatives against a Cancer Cell Line This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tropolone Derivative 1 | Jurkat | 5.2 | nih.gov |

| Tropolone Derivative 2 | Jurkat | 8.1 | nih.gov |

| Tropolone Derivative 3 | Jurkat | 15.5 | nih.gov |

| Vorinostat (Control) | Jurkat | 0.5 | nih.gov |

In Vitro Antimicrobial and Antifungal Efficacy

Tropolone and its derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities. nih.govwisdomlib.orgnih.gov The unique seven-membered ring structure is associated with potent inhibitory effects against a variety of pathogenic microorganisms, including bacteria and fungi. wisdomlib.orgrsc.org

The antibacterial action of tropolone has been shown to be both bacteriostatic and bactericidal against a wide range of bacterial species. asm.orgnih.gov The mechanism of action can involve disruption of the cell wall or envelope and the plasma membrane, leading to cell lysis. asm.orgnih.gov Studies have quantified this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. asm.orgnih.govmdpi.com Tropolone derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and Gram-negative bacteria such as Escherichia coli. nih.govacs.org

In the realm of antifungal activity, hinokitiol, a prominent natural tropolone, has demonstrated significant efficacy against various fungal pathogens. nih.gov It has been shown to inhibit the growth of wood-rotting fungi and clinically relevant yeasts like Candida albicans and molds such as Aspergillus fumigatus. nih.govfrontiersin.orgnih.govresearchgate.net The antifungal mechanism of hinokitiol can involve the chelation of intracellular iron, which disrupts mitochondrial respiration and retards fungal growth. nih.gov Its activity is potent, with MIC values reported in the low µg/mL range for several fungal species. nih.govnih.govacs.org

Table 2: In Vitro Antimicrobial and Antifungal Activity of Tropolone and Hinokitiol This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Tropolone | Staphylococcus aureus | ATCC 29213 | 8.8 (µM) | acs.org |

| Tropolone | Escherichia coli | ATCC 25922 | >30 (µM) | nih.gov |

| Hinokitiol | Staphylococcus aureus | - | 160 | acs.org |

| Hinokitiol | Escherichia coli | - | 80 | acs.org |

| Hinokitiol | Candida albicans | SC5314 | 0.5 - 2 | nih.gov |

| Hinokitiol | Aspergillus fumigatus | (Conidia) | 2 | frontiersin.org |

| Hinokitiol | Daedalea dickinsii | IFO-4979 | 0.2 | nih.gov |

In Vitro Neuroprotective Effects

Derivatives of the tropolone scaffold have been investigated for their potential to protect neuronal cells from damage, a key strategy in combating neurodegenerative diseases. nih.gov The neuroprotective activity of these compounds is often linked to their antioxidant properties and their ability to counteract oxidative stress, a major contributor to neuronal cell death. nih.govpatentdigest.org

In vitro studies have demonstrated that synthetic derivatives of β-thujaplicin (hinokitiol) can protect neuronal cells from oxidative stress-induced damage. nih.gov For example, certain piperazine (B1678402) derivatives of β-thujaplicin were found to be effective in protecting HT22 hippocampal neurons from cell death induced by oxidative stress. nih.gov This suggests that the tropolone structure can serve as a template for developing agents that shield neurons from degeneration. While some steroid derivatives have been explored for neuroprotection, tropolones represent a distinct class of compounds with potential in this area. nih.gov

In Vitro Antioxidant Properties and Mechanisms

The tropolone ring system, particularly when hydroxylated, is associated with antioxidant and radical-scavenging activities. wisdomlib.orgiiarjournals.orgajol.info These properties are crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.net The antioxidant mechanism of tropolones is often attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. ajol.info

Although some studies have described the antioxidant and radical-scavenging properties of tropolone itself as weak, occurring only at high concentrations, its derivatives are being explored for various applications based on this activity. iiarjournals.orgajol.inforesearchgate.net The chemical structure, including the number and position of hydroxyl groups, is a key determinant of antioxidant capacity. ajol.info The mechanism of action is believed to involve hydrogen atom transfer (HAT) or one-electron transfer (SET) to scavenge radicals. ajol.info Tropolones' ability to chelate metal ions, such as iron, also contributes to their antioxidant effect by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction. researchgate.nettargetmol.com

Structure-Activity Relationship (SAR) Studies for 3-Hydroxytropone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activities of tropolone derivatives. nih.govnih.govnih.govacs.org Research has consistently shown that modifications to the tropolone core can significantly impact its anti-proliferative, antimicrobial, and other therapeutic properties. acs.orgmdpi.com

A key feature for the biological activity of tropolones is the α-hydroxy tropone (B1200060) unit, which acts as a metal-directing moiety and is fundamental to many of its effects, including enzyme inhibition. nih.gov SAR studies on antitumor tropolones have revealed that the nature and position of substituents on the seven-membered ring are critical. For instance, in a series of bistropolone derivatives, the length of the linkage between the two tropolone rings was found to be a determining factor for their in vivo and in vitro antitumor activity. nih.gov

Furthermore, modifications to the hydroxyl group itself can alter activity. For example, converting the hydroxyl group to a chlorine or a sulfonyl ester in certain tropolone derivatives led to a loss of antibacterial activity, whereas converting it to a thiol group only slightly decreased activity. acs.org This highlights the importance of the hydroxyl group for specific biological interactions. SAR analyses have also shown that for some tropolone derivatives, lipophilicity plays an essential role in their antitumor capacity. mdpi.com These studies guide the rational design of new, more potent, and selective tropolone-based therapeutic agents. nih.govacs.org

In Vitro Target Identification and Molecular Pathway Modulation

Identifying the molecular targets and cellular pathways affected by 3-hydroxytropone and its derivatives is key to understanding their mechanism of action. asiapharmaceutics.info Tropolones are known to interact with multiple signaling pathways and molecular targets, contributing to their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. rpmj.ruwisdomlib.orgasiapharmaceutics.info

A significant mechanism of action for tropolones is the inhibition of metalloenzymes. nih.gov Their ability to chelate metal ions, such as zinc and iron, is central to this activity. nih.govnih.gov For example, 3-isopropenyl-tropolone was identified as an inhibitor of CapF, a bifunctional metalloenzyme from Staphylococcus aureus essential for capsular polysaccharide synthesis. nih.gov The crystal structure of the enzyme-inhibitor complex revealed that the tropolone engages the essential Zn(2+) ion in the active site, explaining its inhibitory effect. nih.gov Similarly, some bistropolone derivatives are thought to exert their antitumor effects by chelating iron at the active sites of ribonucleotide reductase, an enzyme critical for DNA synthesis. nih.gov

Beyond direct enzyme inhibition, tropolones can modulate various signaling pathways. Hinokitiol has been shown to exert anticancer effects by downregulating matrix metalloproteinases (MMPs) like MMP-9 and MMP-2, which are crucial for cancer cell invasion and metastasis. asiapharmaceutics.info It can also inhibit DNA methylation by targeting DNMT1, suggesting a role in epigenetic regulation. rsc.org In leukemia cells, certain tropolone derivatives induce caspase-dependent apoptosis and can trigger the unfolded protein response (UPR) pathway in multiple myeloma cells. rpmj.ru These findings indicate that tropolones are multi-target agents, capable of influencing a complex network of cellular processes. rpmj.ruasiapharmaceutics.info

Natural Occurrence and Biosynthetic Pathways

Isolation from Diverse Biological Sources (Plants, Fungi, Bacteria)

Tropolone (B20159) and its derivatives, collectively known as tropolonoids, are not rarities in nature. Approximately 200 different tropolonoids have been identified from a wide array of living organisms, primarily plants and fungi. nih.govwikipedia.org In the plant kingdom, these compounds are particularly characteristic of the Cupressaceae (cypress family) and Liliaceae (lily family). wikipedia.org They are often concentrated in the heartwood, bark, and leaves of these plants. wikipedia.org Early research in the mid-20th century led to the isolation of specific tropolones like hinokitiol (B123401) (β-thujaplicin) from trees such as the Formosan cedar (Chamaecyparis taiwanensis), Western red cedar (Thuja plicata), and Hiba arborvitae (Thujopsis dolabrata). wikipedia.orglibretexts.orgresearchgate.net

Fungi are another prolific source of tropolonoids. The well-studied stipitatic acid, for instance, was originally isolated from the fungus Talaromyces stipitatus (previously known as Penicillium stipitatum). researchgate.netasm.org Other fungal metabolites with a tropolone structure include puberulic acid and sepedonin. wikipedia.org

Bacteria also contribute to the natural diversity of tropolones. The simplest member of the family, tropolone itself, has been isolated from bacterial species such as Pseudomonas lindbergii and Pseudomonas plantarii. nih.govwikipedia.org Furthermore, the antibiotic 3,7-dihydroxytropolone (B1196482) is produced by Streptomyces species. asm.orgasm.org The discovery of these compounds across different biological kingdoms underscores their widespread distribution.

| Compound Name | Source Organism | Organism Type |

|---|---|---|

| Hinokitiol (β-Thujaplicin) | Chamaecyparis taiwanensis, Thuja plicata | Plant |

| Stipitatic Acid | Talaromyces stipitatus | Fungus |

| Tropolone | Pseudomonas lindbergii, Pseudomonas plantarii | Bacteria |

| 3,7-Dihydroxytropolone | Streptomyces tropolofaciens | Bacteria |

| Colchicine | Colchicum autumnale (Autumn crocus) | Plant |

Proposed Biosynthetic Routes to Tropolonoids

The biosynthesis of the seven-membered tropolone ring is a remarkable metabolic feat that has been the subject of extensive research for decades. natureasia.com Studies have revealed that nature employs several distinct strategies to construct this non-benzenoid aromatic system, all of which converge on a critical ring expansion of a six-membered benzenoid precursor. asm.orgnih.gov Four primary routes originating from polyketide, terpene, alkaloid, and shikimate precursors have been identified. nih.gov

The most thoroughly studied pathway, particularly in fungi, begins with the assembly of a polyketide chain. wikipedia.org This route is exemplified by the formation of stipitatic acid in Talaromyces stipitatus. asm.org The process is initiated by a non-reducing polyketide synthase (NR-PKS), an enzyme that constructs a phenolic intermediate from simple acetate (B1210297) units. asm.orgnih.gov This benzenoid precursor then undergoes a crucial oxidative rearrangement to expand its six-membered ring into the seven-membered tropolone core. asm.org

This key ring-expansion step is catalyzed by a non-heme Fe(II)-dependent dioxygenase, a type of enzyme central to many oxidative transformations in secondary metabolism. asm.orgchemrxiv.org In the stipitatic acid pathway, this enzyme is known as TropC. asm.orgchemrxiv.org It facilitates a complex rearrangement, which is proposed to proceed through a radical-based mechanism, to form the tropolone nucleus. chemrxiv.org This transformation represents a longstanding chemical mystery that has only recently been unraveled through a combination of genetic and chemical techniques. natureasia.com

While the polyketide pathway is prominent in fungi, bacteria have evolved a different, though equally complex, route to synthesize tropolonoids like 3,7-dihydroxytropolone (DHT) in Streptomyces species. asm.orgasm.org This bacterial pathway does not start from a polyketide but instead co-opts enzymes from the catabolism of phenylacetic acid (paa), an aromatic compound. asm.orgrsc.org

Genetic studies have identified a dedicated gene cluster (trl) responsible for DHT biosynthesis. asm.orgasm.org The pathway begins with phenylpyruvate and proceeds through several novel seven-membered ring intermediates, including 1,4,6-cycloheptatriene-1-carboxylic acid and tropone (B1200060). asm.orgnih.gov A series of specialized enzymes then modify this core structure. A thioesterase (TrlF) and multiple monooxygenases (TrlE, TrlCD) carry out sequential decarboxylation and hydroxylation steps to add the characteristic hydroxyl groups to the tropone ring, ultimately yielding DHT. asm.orgrsc.orgnih.gov This pathway showcases an elegant interplay between primary catabolic pathways and specialized secondary metabolism to generate structural diversity. asm.orgrsc.org

In fungi, the pathway for stipitatic acid has been elucidated in detail. The biosynthesis involves a trio of key oxidative enzymes encoded by the trop gene cluster: TropA (the NR-PKS), TropB (an FAD-dependent monooxygenase), and TropC (the non-heme iron dioxygenase responsible for ring expansion). natureasia.comnih.gov The sequential action of these enzymes converts a simple polyketide precursor into the final tropolone product. nih.gov

| Enzyme | Organism/Pathway | Function |

|---|---|---|

| TropA (NR-PKS) | Fungal (T. stipitatus) | Synthesizes polyketide precursor (3-methylorcinaldehyde). nih.gov |

| TropB (FMO) | Fungal (T. stipitatus) | Oxidizes the benzenoid precursor. nih.gov |